2-BUTENE-2,3-D2 (GAS) (CIS/TRANS MIXTURE)
Description
Properties
CAS No. |
182249-78-1 |
|---|---|
Molecular Formula |
C4H8 |
Molecular Weight |
58.12 g/mol |
IUPAC Name |
2,3-dideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i3D,4D |
InChI Key |
IAQRGUVFOMOMEM-NMQOAUCRSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C)C |
Canonical SMILES |
CC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-2,3-D2 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of 2-butyne (1-butyne) in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions typically involve moderate temperatures and pressures to facilitate the addition of deuterium across the triple bond, resulting in the formation of 2-butene-2,3-D2.
Industrial Production Methods
Industrial production of 2-butene-2,3-D2 follows similar principles but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts in high-pressure reactors. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the cis/trans mixture of 2-butene-2,3-D2.
Chemical Reactions Analysis
Types of Reactions
2-Butene-2,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone or other oxygenated products.
Reduction: Reduction reactions can convert 2-butene-2,3-D2 to butane-2,3-D2.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds such as 2-bromo-2,3-D2-butene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Butanone (methyl ethyl ketone).
Reduction: Butane-2,3-D2.
Substitution: 2-Bromo-2,3-D2-butene or 2-Chloro-2,3-D2-butene.
Scientific Research Applications
2-Butene-2,3-D2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 2-butene-2,3-D2 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium, which has a higher atomic mass than hydrogen, can lead to kinetic isotope effects, altering the reaction kinetics and providing insights into reaction mechanisms. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Research Findings and Key Insights
- Isotopic Effects: Deuterium substitution in 2-butene-2,3-D2 increases molecular mass, leading to marginally higher boiling points and altered infrared/Raman spectra compared to non-deuterated isomers .
- Synthetic Utility : The cis/trans mixture offers versatility in studying stereochemical outcomes in deuterium-labeled reactions, a feature absent in structural isomers like 2,3-dimethyl-2-butene .
Conclusion 2-Butene-2,3-D2 (cis/trans mixture) occupies a unique niche among butene derivatives due to its isotopic labeling. While its physical properties align closely with non-deuterated isomers, its applications diverge significantly into research-oriented domains. Comparatively, chlorinated and branched isomers exhibit distinct reactivity and regulatory profiles, underscoring the importance of structural and isotopic considerations in industrial and scientific contexts.
Biological Activity
2-Butene-2,3-D2 (gas), existing as a cis/trans mixture, is an isotopically labeled hydrocarbon that has garnered interest in various fields, including organic chemistry and biochemistry. Its unique isotopic composition allows for specific tracking and analysis in biological systems. This article delves into the biological activity of this compound, exploring its metabolic pathways, potential applications, and relevant case studies.
2-Butene (C4H8) is an alkene with two double bond configurations: cis and trans. The deuterated form, 2-Butene-2,3-D2, incorporates deuterium atoms at the second and third carbon positions. The presence of deuterium modifies the compound's physical and chemical properties, influencing its reactivity and interaction with biological systems.
Metabolic Pathways
The metabolism of 2-butene derivatives, including 2-butene-2,3-D2, primarily occurs through enzymatic reactions involving oxidation and isomerization. Studies have shown that alkenes can undergo various transformations in microbial systems, leading to the production of alcohols and acids as metabolic byproducts.
- Oxidation : Alkenes are typically oxidized by cytochrome P450 enzymes, which introduce hydroxyl groups into the hydrocarbon structure.
- Isomerization : The cis/trans isomerization can also occur under catalytic conditions, impacting the biological activity of the resulting compounds.
Case Studies
Several studies have highlighted the biological implications of 2-butene-2,3-D2:
- Kinetic Studies : Research has demonstrated that the conversion of cis-2-butene with deuterium over palladium catalysts reveals insights into reaction mechanisms. These studies indicate that deuterated alkenes exhibit altered reactivity compared to their non-deuterated counterparts due to kinetic isotope effects .
- Biological Interactions : The introduction of deuterium in organic compounds can affect their pharmacokinetics and bioavailability. For instance, compounds like 2-butanol derived from 2-butene have shown varying degrees of toxicity and metabolic stability when compared to their non-deuterated analogs .
Applications in Research
The unique properties of 2-butene-2,3-D2 make it a valuable tool in various research domains:
- Tracer Studies : Its isotopic labeling allows for tracing metabolic pathways in biological systems.
- Drug Development : Deuterated compounds often exhibit improved pharmacological profiles, making them candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
